
1,5-Dimethylpyrrolidin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethylpyrrolidin-3-OL is a five-membered nitrogen-containing heterocyclic compound It is a derivative of pyrrolidine, which is a versatile scaffold in medicinal chemistry due to its biological activity and synthetic utility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrrolidin-3-OL can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-dimethyl-3-pyrrolidinone with reducing agents can yield this compound. Another method involves the cycloaddition of nitrone with olefins, followed by reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethylpyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethylpyrrolidin-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Dimethylpyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound, lacking the hydroxyl and methyl groups.
1-Methylpyrrolidin-3-OL: A similar compound with only one methyl group.
5-Methylpyrrolidin-3-OL: Another derivative with a single methyl group.
Uniqueness
1,5-Dimethylpyrrolidin-3-OL is unique due to the presence of two methyl groups and a hydroxyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1,5-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(8)4-7(5)2/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
CIOLSWLKRIJZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}acetic acid](/img/structure/B13458451.png)
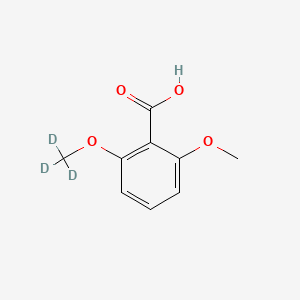
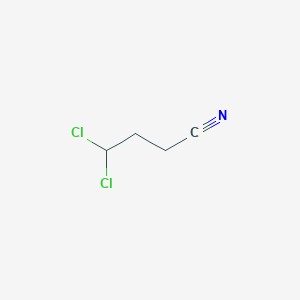
![4-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B13458464.png)
![5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13458468.png)

![Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13458478.png)
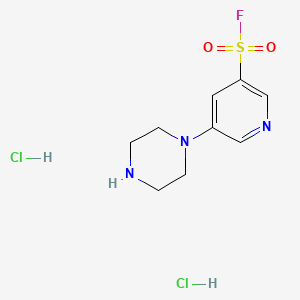
![tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13458493.png)
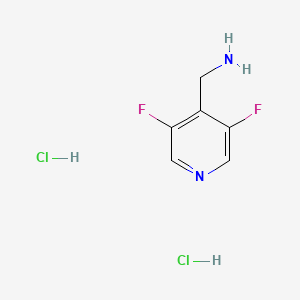
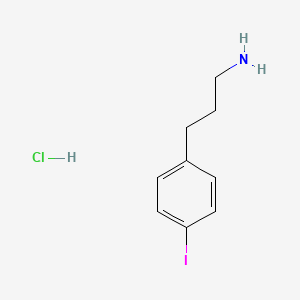
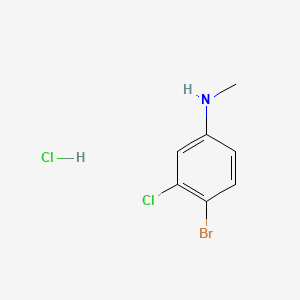
amine hydrochloride](/img/structure/B13458519.png)
